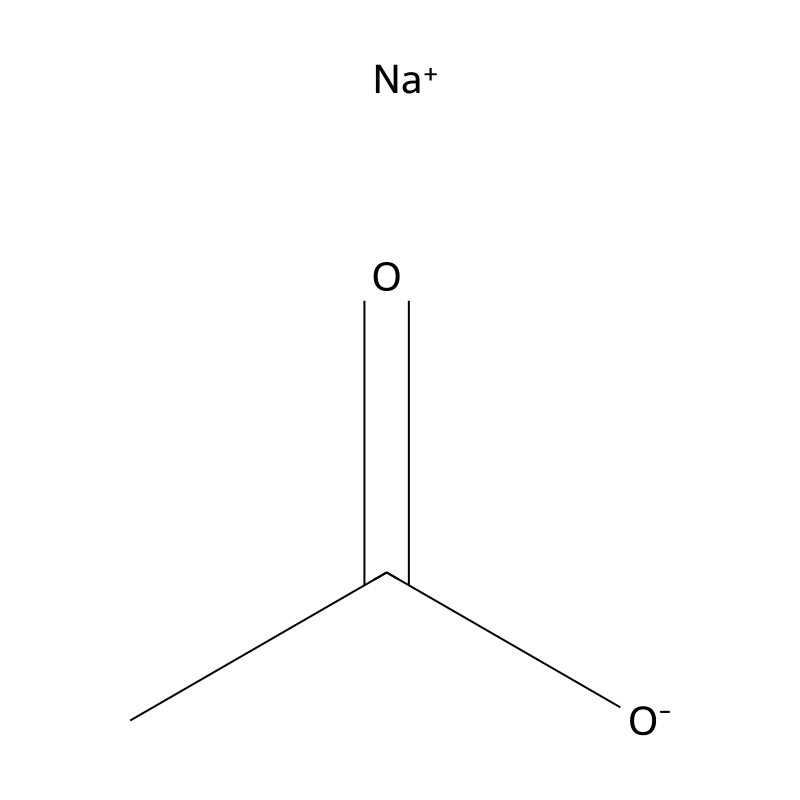

Sodium acetate

CH3COONa

C2H3NaO2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3COONa

C2H3NaO2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water, g/100ml at 20 °C: 46.5

Synonyms

Canonical SMILES

Isomeric SMILES

Buffering Agent

One of the most common uses of sodium acetate is as a buffering agent. It effectively maintains a specific pH range in aqueous solutions, crucial for various biochemical reactions and laboratory experiments. Its buffering range lies between pH 3.6 and 5.6, making it suitable for studies involving proteins, enzymes, and other biological molecules sensitive to pH fluctuations [].

Nucleic Acid Purification and Precipitation

Sodium acetate plays a significant role in the purification and precipitation of nucleic acids like DNA and RNA. When combined with ethanol or isopropanol, it creates an environment that facilitates the precipitation of these molecules from solution, allowing for their isolation and further analysis [].

Protein Crystallization

The presence of sodium acetate can promote the crystallization of proteins, a crucial step in determining their structure and function using techniques like X-ray crystallography []. The specific concentrations and conditions used for this purpose vary depending on the protein of interest.

Gel Staining and Electrophoresis

Sodium acetate finds application in staining gels used in protein gel electrophoresis. It interacts with the Coomassie Brilliant Blue dye, commonly used to visualize protein bands, enhancing their contrast and facilitating better detection [].

Other Research Applications

Beyond the aforementioned uses, sodium acetate finds application in various other research areas, including:

- High-performance liquid chromatography (HPLC): As a mobile phase component in specific chromatographic separations [].

- Mordant dyeing: As a mordant to enhance the colorfastness of dyes on textiles [].

- DNA microarray studies: To investigate the responses of organisms to specific stimuli [].

- Investigation of protein unfolding: Studying protein behavior during reverse-phase chromatography [].

Sodium acetate is a sodium salt of acetic acid, with the chemical formula . It appears as a colorless, hygroscopic powder that is highly soluble in water and alcohol. The compound is typically odorless but emits a vinegar-like smell when heated to decomposition. Sodium acetate exists in two forms: anhydrous and trihydrate, with the latter being more common in nature. The anhydrous form has a molecular weight of 82.03 g/mol and a melting point of 324 °C, while its trihydrate form has the formula and is often used in various applications due to its thermal properties

Sodium acetate's primary mechanism of action in scientific research lies in its ability to buffer solutions. As a weak base, it can react with both strong acids and bases to minimize pH fluctuations. This buffering capacity makes it valuable in maintaining a constant pH environment for biological experiments, enzyme assays, and various chemical reactions []. For example, sodium acetate is commonly used in cell culture media to regulate pH and ensure optimal conditions for cell growth []. In biochemical studies, it can help maintain a specific pH range for enzyme activity measurements.

- Eye irritation: Sodium acetate can cause mild eye irritation upon contact. Wear safety glasses when handling the compound [].

- Skin irritation: Prolonged or repeated skin contact may cause mild irritation. Wear gloves when handling the compound [].

- Inhalation: Inhalation of dust particles may irritate the respiratory system. Use proper ventilation when working with sodium acetate powder [].

- Formation from Acetic Acid:

- Sodium acetate can be synthesized by reacting acetic acid with sodium bicarbonate or sodium hydroxide:

The carbonic acid produced subsequently decomposes into carbon dioxide and water: - Reactions with Alkyl Halides:

- Sodium acetate reacts with alkyl halides to form esters:

- Heating with Soda Lime:

- When heated with soda lime (a mixture of sodium hydroxide and calcium oxide), sodium acetate can produce methane:

- Thermal Decomposition:

- Upon heating, sodium acetate loses its water of hydration, transitioning from a liquid to solid state in an exothermic process

Sodium acetate plays significant roles in biological systems and medical applications:

- Electrolyte Replenisher: It is used intravenously to correct sodium levels in patients suffering from hyponatremia (low sodium levels) and metabolic acidosis.

- Buffering Agent: Sodium acetate is commonly used in buffer solutions to maintain pH levels in biological and biochemical experiments.

- Metabolic Role: It serves as a carbon source for various biochemical pathways

Sodium acetate can be synthesized using several methods:

- From Acetic Acid:

- The most common industrial method involves the reaction of acetic acid with sodium hydroxide or sodium carbonate:

- From Vinegar:

- A simpler laboratory method involves mixing vinegar (which contains acetic acid) with sodium bicarbonate, producing sodium acetate along with carbon dioxide and water.

- Evaporation Method:

- From Acetic Acid:

" class="citation ml-xs inline" data-state="closed" href="https://www.chemicalbook.com/article/sodium-acetate-preparation-reactions-and-applications.htm" rel="nofollow noopener" target="_blank"> .Similar Compounds: Comparison

Several compounds share similarities with sodium acetate, but each has unique properties:

Compound Chemical Formula Solubility Unique Properties Potassium Acetate Highly soluble Used as a food preservative; less corrosive than sodium acetate. Calcium Acetate Moderately soluble Used in food fortification; provides calcium ions. Ammonium Acetate Highly soluble Acts as a nitrogen source for plants; used in fertilizers. Magnesium Acetate Soluble Used in wastewater treatment; provides magnesium ions. Sodium acetate's unique combination of high solubility, thermal properties, and applications across food, medical, and industrial fields distinguishes it from these similar compounds .

Research on sodium acetate interactions mainly focuses on its role as an electrolyte and buffering agent:

- Studies indicate that sodium acetate effectively maintains pH levels in various biological systems, which is crucial for enzyme activity and metabolic processes.

- Its interaction with other compounds can influence solubility and reactivity, making it valuable in organic synthesis and industrial applications

Physical Description

Dry Powder; Pellets or Large Crystals; Liquid

Anhydrous:White, odourless, granular, hygroscopic powder

White hygroscopic solid; [ICSC] Colorless odorless hygroscopic solid; [CHEMINFO] White odorless crystalline powder; [MSDSonline]

WHITE HYGROSCOPIC CRYSTALLINE POWDER.Color/Form

WHITE GRANULAR POWDER OR MONOCLINIC CRYSTALS

ColorlessHydrogen Bond Acceptor Count

2Exact Mass

82.00307362 g/molMonoisotopic Mass

82.00307362 g/molHeavy Atom Count

5Density

1.528 g/ml

1.5 g/cm³Odor

Odorless

Melting Point

324 °C

328 °CUNII

4550K0SC9B

NVG71ZZ7P0Related CAS

6131-90-4 (Parent)

127-09-3 (anhydrous)GHS Hazard Statements

Not Classified;

Reported as not meeting GHS hazard criteria by 1250 of 1308 companies (only ~ 4.4% companies provided GHS information). For more detailed information, please visit ECHA C&L websiteDrug Indication

Injection, USP 40 mEq is indicated as a source of sodium, for addition to large volume intravenous fluids to prevent or correct hyponatremia in patients with restricted or no oral intake. It is also useful as an additive for preparing specific intravenous fluid formulas when the needs of the patient cannot be met by standard electrolyte or nutrient solutions. Sodium acetate and other bicarbonate precursors are alkalinising agents, and can be used to correct metabolic acidosis, or for alkalinisation of the urine.Therapeutic Uses

Diuretics; Expectorants; Pharmaceutic Aids

/FORMER USE/: HYOSCYAMUS SODIUM ACETATE, & PHENOBARBITAL ELIXIR COMBINES SMOOTH MUSCLE ANTISPASMODIC ACTION OF ... HYOSCYAMUS, WITH URINARY ALKALINIZING & DIURETIC EFFECTS OF SODIUM ACETATE, & SEDATIVE EFFECTS OF PHENOBARBITAL. /IT IS/ USED IN MANAGEMENT OF CYSTITIS & FOR BLADDER IRRITATION.

DOSAGE OF ELIXIR OF HYOSCYAMUS CMPD /CONTAINING SODIUM ACETATE & PHENOBARBITAL/ IS 5 ML GIVEN 3 TIMES DAILY BEFORE MEALS.

... /SODIUM ACETATE/ HAS BEEN USED FOR PARENTERAL THERAPY OF ACIDOTIC CONDITIONS. IT IS BOTH A SYSTEMIC & URINARY ALKALIZER. /SODIUM ACETATE TRIHYDRATE, USP/

For more Therapeutic Uses (Complete) data for SODIUM ACETATE (8 total), please visit the HSDB record page.Pharmacology

Sodium is the principal cation of extracellular fluid. It comprises more than 90% of total cations at its normal plasma concentration of approximately 140 mEq/liter. The sodium ion exerts a primary role in controlling total body water and its distribution. Acetate ions acts as hydrogen ion acceptor which is alternative to bicarbonate.

Sodium Acetate Anhydrous is the anhydrous, sodium salt form of acetic acid. Sodium acetate anhydrous disassociates in water to form sodium ions (Na+) and acetate ions. Sodium is the principal cation of the extracellular fluid and plays a large part in fluid and electrolyte replacement therapies. Sodium acetate anhydrous is used as an electrolyte replenisher in isosmotic solution for parenteral replacement of acute losses of extracellular fluid without disturbing normal electrolyte balance.ATC Code

B - Blood and blood forming organs

B05 - Blood substitutes and perfusion solutions

B05X - I.v. solution additives

B05XA - Electrolyte solutions

B05XA08 - Sodium acetateMechanism of Action

It works as a source of sodium ions especially in cases of hyponatremic patients. Sodium has a primary role in regulating extracellular fluid volume. It controls water distribution, fluid and electrolyte balance and the osmotic pressure of body fluids. Sodium is also involved in nerve conduction, muscle contraction, acid-base balance and cell nutrient uptake.Vapor Pressure

0.00000071 [mmHg]Pictograms

Corrosive

Impurities

Because of demanding reagent,pharmaceutical, medical, and photographic uses, purity becomes very important. Among improvements made in recent years were the reduction of iron content and carbonate level of the Food Chemical Codex grade. Technical grades have higher limits for heavy metals, arsenic, carbonates, or potassium compounds.Other CAS

127-09-3

126-96-5Absorption Distribution and Excretion

It is readily available in the circulation after IV administration.

Both the sodium and bicarbonate ions are excreted mainly in the urine. Some sodium is excreted in the feces, and small amounts may also be excreted in saliva, sweat, bile and pancreatic secretions.Metabolism Metabolites

In liver, sodium acetate is being metabolized into bicarbonate. To form bicarbonate, acetate is slowly hydrolyzed to carbon dioxide and water, which are then converted to bicarbonate by the addition of a hydrogen ion.

THE ACETATE ION IS RAPIDLY & COMPLETELY METABOLIZED BY BODY, & CONSEQUENTLY ADMIN OF SODIUM ACETATE IS EVENTUALLY EQUIVALENT TO GIVING SODIUM BICARBONATE. /SODIUM ACETATE TRIHYDRATE, USP/

CONSTANT RATE INFUSIONS OF SODIUM ACETATE GIVEN TO VOLUNTEERS, AT 4 MMOL/KG/HR INCR PLASMA ACETATE BY ONLY 0.41 MMOL/L, INDICATING A HIGH ACETATE METABOLIZING CAPACITY IN MAN.

Readily metabolized outside the liver.Associated Chemicals

Sodium acetate trihydrate;6131-90-4Wikipedia

Sodium acetate

HeptachloUse Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Fragrance Ingredients

Food Additives -> ACIDITY_REGULATOR; -> JECFA Functional Classes

Cosmetics -> Buffering

Plastics -> Other functions -> Flame retardant; pigment

Plastics -> Polymer Type -> N.a.

Plastics -> AntistaticMethods of Manufacturing

OBTAINED AS BYPRODUCT FROM MFR OF ACETANILID, ACETYLSALICYLIC ACID, & SIMILAR ACETYLATED COMPD. IT IS MOST EASILY PREPARED BY NEUTRALIZING ACETIC ACID WITH SODIUM CARBONATE & EVAPORATING SOLN TO CRYSTALLIZATION. /SODIUM ACETATE TRIHYDRATE, USP/

Produced by the action of acetic acid on alkali such as caustic soda or soda ash.General Manufacturing Information

Plastics Material and Resin Manufacturing

Textiles, apparel, and leather manufacturing

Synthetic Dye and Pigment Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

All Other Chemical Product and Preparation Manufacturing

Food, beverage, and tobacco product manufacturing

Rubber Product Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Not Known or Reasonably Ascertainable

Wholesale and Retail Trade

Acetic acid, sodium salt (1:1): ACTIVE

... /SODIUM ACETATE/ OFFERS NO REAL ADVANTAGE OVER BICARBONATE SOLN EXCEPT THAT IT IS CHEAPER & CAN BE STORED FOR LONGER PERIODS IN HOT CLIMATES.

IT IS A SUBSTANCE WHICH MIGRATES TO FOOD FROM PACKAGING MATERIALS.

... SODIUM ACETATE OINTMENT HAS PH OF 5 ... ABOUT SAME ACIDITY AS NORMAL SKIN. IT IS SOOTHING, PROTECTIVE OINTMENT WHICH MAY BE USED IN PLACE OF BORIC ACID OINTMENT.Analytic Laboratory Methods

SODIUM ACETATE IN COLOR ADDITIVES DETERMINED BY TITRATION METHOD.

NIOSH Method: 173. Analyte: Sodium. Matrix: Air. Procedure: Atomic absorption spectrophotometry. This method has a detection limit of 0.0002 and sensitivity of 0.015 ug/ml. The working range for a precision better than 3% RSD/CV is 0.05-1.0 ug/ml. Interference: Spectral, ionization, chemical and physical interferences. /Sodium/

NIOSH Method: 7300. Analyte: Sodium. Matrix: Air. Procedure: Inductively coupled argon plasma, atomic emission spectroscopy. For sodium this method has an estimated detection limit of 10 ng/ml sample. The precision/RSD and the recovery are not determined. Applicability: The working range of this method is 0.005 to 2.0 mg/cu m for each element in a 500 liter air sample. Interferences: Spectral interferences. /Sodium/

Method 3111-Metals A. Direct Aspiration Atomic Absorption Spectrometry is used for the determination of sodium in water and wastewater. Using air/acetylene as the flame gas at a wavelength of 589.0 nm, the detection limit is 0.002 mg/l, with a sensitivity of 0.015 mg/l, at an optimum concentration range of 0.03-1 mg/l. /Sodium/

For more Analytic Laboratory Methods (Complete) data for SODIUM ACETATE (6 total), please visit the HSDB record page.Interactions

ITS ORAL USE SPEEDS METABOLISM OF & LOWERS ETHYL ALCOHOL LEVEL IN RATS' BLOOD.

IV SODIUM ACETATE DID NOT REVERSE MYOCARDIAL DEPRESSION INDUCED BY HALOTHANE WHEN ADMIN TO DOGS. ACETATE, A WELL-ESTABLISHED PERIPHERAL VASCULAR VASODILATOR, DID DECR LEFT VENTRICULAR & AORTIC PRESSURES.Stability Shelf Life

SOLUTIONS ARE STABLE; EFFLORESCES IN WARM, DRY AIR /SODIUM ACETATE TRIHYDRATE, USP/Dates

Last modified: 08-15-2023xlist

monographExplore Compound Types

Get ideal chemicals from 750K+ compounds

- Upon heating, sodium acetate loses its water of hydration, transitioning from a liquid to solid state in an exothermic process